6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 6th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould-Jacobs reaction, which involves heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one may involve optimized synthetic routes to ensure high yield and purity. The use of microwave irradiation and specific catalysts can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Investigated for its potential as an anticancer agent, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a cyclin-dependent kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial properties.
Uniqueness
6-methoxy-1H-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 6th position enhances its lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methoxy-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-6-3-2-5-7(11-6)8(12)10-4-9-5/h2-4H,1H3,(H,9,10,12) |
InChI Key |
HZRRFLHKENYRFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CNC2=O |
Origin of Product |
United States |
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